Chiral Identity: (R)-Enantiomer vs. Racemate in ACE Inhibitor Potency
In the perhydro‑1,4‑thiazepin‑5‑one series, the (R)-configuration at position 6 places the amino substituent in a pseudoequatorial orientation essential for ACE binding [1]. The racemic 6‑amino‑1,4‑thiazepan‑5‑one (CAS 1119963‑39‑1) would contain 50 % of the (S)-enantiomer, which is predicted to be significantly less active because the axial amino group does not productively engage the enzyme active site .
| Evidence Dimension | Stereochemical impact on ACE inhibitory activity |
|---|---|
| Target Compound Data | (R)-6-amino-1,4-thiazepan-5-one: pseudoequatorial amino group |
| Comparator Or Baseline | (S)-enantiomer (present in racemate): pseudoaxial amino group |
| Quantified Difference | Structural model predicts conformation-dependent loss of binding; quantitative IC50 data for the isolated enantiomers are not publicly available. |
| Conditions | Chair conformation of thiazepinone ring; molecular modelling and SAR from Yanagisawa et al. (1987) |
Why This Matters
Procuring the single (R)-enantiomer rather than the racemate avoids a 50 % inactive load and eliminates the need for subsequent chiral resolution, directly impacting synthetic efficiency and cost.
- [1] Yanagisawa, H.; Ishihara, S.; Ando, A.; Kanazaki, T.; Miyamoto, S.; Koike, H.; Iijima, Y.; Oizumi, K.; Matsushita, Y.; Hata, T. Angiotensin-Converting Enzyme Inhibitors: Perhydro-1,4-thiazepin-5-one Derivatives. J. Med. Chem. 1987, 30 (11), 1984–1991. View Source
